5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid
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Overview
Description
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid is a complex organic compound with a molecular formula of C13H14N2O4S and a molecular weight of 294.33 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid involves multiple steps. The starting materials and specific reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions . Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide: Similar structure but different functional groups.
4,4’,5,5’-Tetrahydroxy-2’-methoxy-7’-methyl-10,10’-dioxo-9,9’,10,10’-tetrahydro-9,9’-bianthracen-2-carboxylic acid: Different core structure but similar functional groups.
Uniqueness
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid is unique due to its specific combination of functional groups and its applications in proteomics research. Its structure allows for specific interactions with biological molecules, making it valuable for studying protein functions and interactions .
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid |
InChI |
InChI=1S/C14H15NO4S/c16-14(17)13-11-7-2-1-5-9-15(11)10-6-3-4-8-12(10)20(13,18)19/h3-4,6,8H,1-2,5,7,9H2,(H,16,17) |
InChI Key |
IJLFOGHCSABCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(S(=O)(=O)C3=CC=CC=C3N2CC1)C(=O)O |
Origin of Product |
United States |
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